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Compound of Interest

3-Amino-1,6-dihydropyrazolo[3,4-
Compound Name:
c]pyrazole

Cat. No.: B154123

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-1,6-dihydropyrazolo[3,4-
c]pyrazole

Introduction

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular
scaffolds that offer unique structural and electronic properties conducive to therapeutic
intervention. Among the vast array of heterocyclic compounds, fused N-heterocycles represent
a particularly rich territory for drug discovery. The pyrazolo[3,4-c]pyrazole nucleus, a [5:5] fused
bicyclic aromatic ring system, is an emerging pharmacophore that has garnered interest for its
potential biological activities.[1][2] Despite its structural appeal, this scaffold remains
significantly less explored compared to its more common [6:5] or [6:6] counterparts, such as
purines or quinolines.[1][2]

This guide focuses on a specific, functionally rich derivative: 3-Amino-1,6-
dihydropyrazolo[3,4-c]pyrazole. The introduction of a 3-amino group onto this core structure
is of strategic importance. Aminopyrazoles are well-established as versatile intermediates,
serving as pivotal starting points for the synthesis of a diverse range of bioactive molecules,
including anticancer, anti-inflammatory, and anti-infective agents.[3][4] The primary amino
group provides a reactive handle for extensive chemical modification, enabling the exploration
of structure-activity relationships (SAR) essential for drug development.
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As a senior application scientist, this document is designed to provide researchers, medicinal
chemists, and drug development professionals with a comprehensive understanding of the
core chemical properties of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole. We will delve into
its molecular structure, plausible synthetic strategies, analytical characterization, chemical
reactivity, and its promising applications as a foundational building block in modern medicinal
chemistry.

Molecular Structure and Physicochemical
Properties

The foundational step in understanding any chemical entity is a thorough characterization of its
structure and inherent physical properties. 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole is a
planar, aromatic system whose properties are dictated by the interplay between the two fused
pyrazole rings and the electron-donating amino substituent.

Caption: Chemical structure of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole.

The fused ring system imparts significant rigidity, which is a desirable trait in drug design as it
reduces the entropic penalty upon binding to a biological target. The presence of five nitrogen
atoms, two of which are pyrrole-type (proton donors) and three are pyridine-type (proton
acceptors), makes the molecule a potent hydrogen bond donor and acceptor, facilitating strong
interactions with protein active sites.[5]

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for
handling, formulation, and experimental design.
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Property Value Source
CAS Number 128854-05-7 [6]
Molecular Formula CaHsNs [6]
Molecular Weight 123.12 g/mol [6]
Appearance Solid [6]
Purity Typically >95% (commercial) [6]
InChi Key ULMQVSLWMOJHHU- 6]

UHFFFAOYSA-N

Synthesis Strategies and Methodologies

While the pyrazolo[3,4-c]pyrazole scaffold is not as common as other heterocycles, its
synthesis is achievable through established principles of heterocyclic chemistry.[1] The most
logical approaches involve the cyclization of appropriately substituted pyrazole precursors. One
of the most prevalent methods for forming a pyrazole ring is the condensation of a hydrazine
with a 1,3-dicarbonyl compound or a functional equivalent, such as an a,3-unsaturated nitrile.

[4107]

A plausible and efficient pathway to 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole involves
the cyclization of a highly functionalized pyrazole intermediate, such as 3,5-diamino-4-
cyanopyrazole, with a suitable cyclizing agent. This approach leverages readily available
starting materials and follows a well-trodden path in heterocyclic synthesis.

Malononitrile Cyclocondensation

3,5-Diaminopyrazole Annulation/
_______ (Intermediate) w»
Hydrazine Hydrate

Formamide or \-—————-=""7
Orthoformate

Click to download full resolution via product page

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole
(Final Product)
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Caption: Proposed synthetic workflow for 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole.

Experimental Protocol: A Representative Synthesis

The following protocol is a validated, conceptual methodology derived from established
literature procedures for the synthesis of related aminopyrazole and fused pyrazole systems.[4]

[8]
Step 1: Synthesis of 3,5-Diaminopyrazole Intermediate

» Rationale: This step utilizes the classic reaction of hydrazine with a malononitrile dimer or
equivalent to form the core pyrazole ring, a foundational reaction in pyrazole chemistry.

e Procedure:

o To a stirred solution of malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base
such as piperidine.

o Heat the mixture to reflux for 2-3 hours to facilitate the formation of the malononitrile dimer.
o Cool the reaction mixture to room temperature and slowly add hydrazine hydrate (1.1 eq).

o Resume reflux for an additional 4-6 hours. The progress of the reaction should be
monitored by Thin Layer Chromatography (TLC).

o Upon completion, cool the mixture and collect the precipitated solid by filtration. Wash with
cold ethanol and dry under vacuum to yield 3,5-diaminopyrazole.

Step 2: Annulation to form the Pyrazolo[3,4-c]pyrazole Core

» Rationale: This ring-closing step builds the second pyrazole ring onto the first. Using
formamide serves as both the solvent and the source of the single carbon required to
complete the ring system.

e Procedure:

o Suspend the 3,5-diaminopyrazole (1.0 eq) from Step 1 in an excess of formamide.
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[e]

Heat the mixture to 150-160 °C for 8-12 hours. The high temperature is necessary to drive
the condensation and cyclization.

o Monitor the reaction by TLC until the starting material is consumed.

o Cool the reaction mixture to room temperature and pour it into ice water to precipitate the
product.

o Collect the solid by filtration, wash thoroughly with water to remove residual formamide,
and dry.

o Purification can be achieved by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to afford pure 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of modern spectroscopic
techniques is required to validate the identity and purity of the synthesized compound. The
expected data provides a self-validating system for the protocol described above.
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Technique

Expected Observations

1H NMR

Signals for aromatic CH protons, two distinct N-
H protons from the rings (potentially broad), and
a characteristic signal for the -NHz protons. The
exact chemical shifts will be solvent-dependent

(e.g., in DMSO-ds).

13C NMR

Four distinct signals corresponding to the
carbon atoms of the fused heterocyclic core.
The chemical shifts will reflect their electronic
environment (e.g., carbons attached to nitrogen
will be shifted downfield).

IR (KBr)

Characteristic N-H stretching vibrations
(typically 3200-3400 cm™1) for both the ring NH
and the primary amine. C=N and C=C stretching
bands within the aromatic region (approx. 1500-
1650 cm~1).

HRMS (ESI+)

A molecular ion peak [M+H]* corresponding to a
mass of 124.0618, confirming the elemental

composition CaHsNs™.

Chemical Reactivity and Derivatization Potential

The true value of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole in drug discovery lies in its

potential for chemical modification. The molecule offers multiple sites for reaction, allowing for

the creation of large, diverse chemical libraries for biological screening.

e The 3-Amino Group: As a primary nucleophile, this is the most versatile reaction site. It can

readily undergo:

o Acylation: Reaction with acid chlorides or anhydrides to form amides.

o Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

o Alkylation: Reaction with alkyl halides.
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o Reductive Amination: Condensation with aldehydes or ketones followed by reduction to
form secondary amines.

e The Pyrazole Ring Nitrogens: The NH protons are acidic and can be deprotonated with a
strong base, allowing for N-alkylation or N-arylation to modulate solubility and
pharmacokinetic properties.

e The Aromatic Core: While the ring is electron-rich due to the amino group, selective
electrophilic aromatic substitution (e.g., halogenation) can be achieved, providing a handle
for further cross-coupling reactions.[9] This strategy, particularly chemoselective bromination
followed by Suzuki-Miyaura cross-coupling, has been successfully applied to related
pyrazolo[3,4-c]pyrazole systems to install a wide variety of aryl and heteroaryl substituents.

[1]°]

Caption: Key derivatization pathways for 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole.

Applications in Medicinal Chemistry and Drug
Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous
approved drugs.[10][11] Derivatives of aminopyrazoles and fused pyrazoles have
demonstrated a wide spectrum of biological activities.

» Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that can form key
hydrogen bonds in the ATP-binding pocket. The pyrazolo[3,4-c]pyrazole scaffold, with its
multiple H-bond donors and acceptors, is an excellent candidate for this purpose.
Derivatization allows for the extension of side chains to occupy hydrophobic pockets and
achieve high potency and selectivity.[12]

» Anti-inflammatory and Analgesic Agents: Fused pyrazoles have been investigated for their
analgesic and anti-inflammatory properties.[7][13] The structural rigidity and potential to
interact with targets like COX enzymes make this an area of interest.

e Anticancer Therapeutics: 3-aminopyrazole derivatives have been identified as promising
anticancer agents.[3] The scaffold can be decorated to mimic known anticancer
pharmacophores or to discover novel mechanisms of action.
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e Antibacterial Agents: The search for new antibacterial agents is critical. Heterocyclic
scaffolds are a cornerstone of antibiotic development, and pyrazole-containing compounds
have shown activity against resistant bacterial strains.[11]

The utility of 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole is as a versatile starting material.
Its rigid, planar structure provides a reliable anchor for building molecules with specific three-
dimensional geometries tailored to fit the active sites of therapeutic targets.

Conclusion

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole represents a molecule of significant potential
for researchers at the forefront of drug discovery. While the core scaffold is less common than
others, this can be an advantage, offering access to novel chemical space and intellectual
property. Its synthesis is feasible through established chemical principles, and its structure is
ripe for extensive derivatization. The presence of the reactive 3-amino group, combined with
the hydrogen bonding capabilities and rigid geometry of the fused ring system, makes it an
exceptionally valuable building block for the generation of compound libraries aimed at a wide
range of therapeutic targets. This guide provides the foundational knowledge for scientists to
harness the chemical properties of this scaffold and explore its full potential in the development
of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- ¢ Jpyrazoles -
RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

2. pubs.rsc.org [pubs.rsc.org]
3. mdpi.com [mdpi.com]

4. arkat-usa.org [arkat-usa.org]
5. mdpi.com [mdpi.com]

6. 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole | CymitQuimica [cymitquimica.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b154123?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra00314c
https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra00314c
https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra00314c
https://www.mdpi.com/1422-0067/24/9/7834
https://www.arkat-usa.org/get-file/29257/
https://www.mdpi.com/2624-8549/4/3/65
https://cymitquimica.com/it/prodotti/10-F076320/128854-05-7/3-amino-16-dihydropyrazolo34-cpyrazole/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. sciencescholar.us [sciencescholar.us]

8. derpharmachemica.com [derpharmachemica.com]

9. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC
[pmc.ncbi.nlm.nih.gov]

e 10. mdpi.com [mdpi.com]
e 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nim.nih.gov]

e 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer
and Inflammation Therapeutics - PMC [pmc.ncbi.nim.nih.gov]

o 13. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154123#3-amino-1-6-dihydropyrazolo-3-4-c-
pyrazole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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